N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID23521020C7k” is a small molecule identified in a medicinal chemistry study aimed at discovering orally available inhibitors of discoidin domain receptor 1 kinase . This compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID23521020C7k” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of “PMID23521020C7k” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Types of Reactions:
Oxidation: “PMID23521020C7k” can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: This compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: “PMID23521020C7k” can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“PMID23521020C7k” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “PMID23521020C7k” involves its interaction with discoidin domain receptor 1 kinase. By inhibiting this kinase, the compound can modulate various cellular pathways and processes. This inhibition can lead to changes in cell signaling, proliferation, and survival, making it a potential therapeutic agent for diseases involving abnormal kinase activity .
Vergleich Mit ähnlichen Verbindungen
- PD050876
- PSBGROLQRNSAMY-UHFFFAOYSA-N
Comparison: “PMID23521020C7k” is unique in its specific inhibition of discoidin domain receptor 1 kinase, which distinguishes it from other similar compounds. While other compounds may also inhibit kinases, “PMID23521020C7k” has shown a higher specificity and potency in targeting discoidin domain receptor 1 kinase, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H15ClN4O |
---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
InChI |
InChI=1S/C22H15ClN4O/c1-15-5-7-18(22(28)26-20-4-2-3-19(23)12-20)11-17(15)8-6-16-13-24-21-9-10-25-27(21)14-16/h2-5,7,9-14H,1H3,(H,26,28) |
InChI-Schlüssel |
PSBGROLQRNSAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C#CC3=CN4C(=CC=N4)N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.